4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one
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Overview
Description
4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound belonging to the class of naphtho[2,1-d][1,3]oxathiol-2-ones This compound is characterized by the presence of a fluorophenyl group, hydroxyl group, and dimethyl substitutions on the naphtho[2,1-d][1,3]oxathiol-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a precursor compound, followed by reduction to introduce the amino group. Subsequent coupling reactions with various aldehydes lead to the formation of Schiff bases, which are then cyclized to yield the desired oxathiol-2-one structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxathiol ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antipsychotic properties
Medicine: Research has explored its potential as a therapeutic agent for treating psychiatric disorders and certain types of cancer
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit dopamine D2 and serotonin 5-HT2 receptor antagonistic activities, which are relevant for its potential antipsychotic effects . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-benzo[d][1,3]oxathiol-2-one: A related compound with similar structural features and potential anticancer properties.
6-[(1,2,4-Triazololyl-propyloxyl)]benzo[d][1,3]oxathiol-2-one: Another derivative with notable antipsychotic activity.
Uniqueness
4-(4-Fluorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The combination of hydroxyl and dimethyl substitutions also contributes to its unique chemical and pharmacological properties.
Properties
Molecular Formula |
C19H13FO3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C19H13FO3S/c1-9-7-13-14(8-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-3-5-12(20)6-4-11/h3-8,21H,1-2H3 |
InChI Key |
HCTRIFFTHVLPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)F)SC(=O)O3 |
Origin of Product |
United States |
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